molecular formula C24H12N6O10 B5018923 N,N'-bis(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalamide

N,N'-bis(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalamide

Cat. No. B5018923
M. Wt: 544.4 g/mol
InChI Key: CKSBLYLWDYJJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isophthalamide, commonly known as BNIPDI, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. BNIPDI has been extensively studied for its potential use in various fields, including drug discovery, material science, and environmental remediation.

Mechanism of Action

The mechanism of action of BNIPDI is not fully understood. However, it has been suggested that BNIPDI induces cell death in cancer cells by inhibiting the activity of certain enzymes involved in cell growth and division. BNIPDI has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BNIPDI has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cell growth and division. BNIPDI has also been found to exhibit antioxidant activity, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BNIPDI has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent anticancer activity, making it a promising candidate for drug discovery. However, the synthesis of BNIPDI is a complex process that requires careful control of reaction conditions. Additionally, the mechanism of action of BNIPDI is not fully understood, which may limit its potential use in certain applications.

Future Directions

There are several future directions for research on BNIPDI. One area of interest is the development of BNIPDI-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the use of BNIPDI in material science, where it may have potential applications in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of BNIPDI and its potential limitations for use in certain applications.

Synthesis Methods

BNIPDI can be synthesized through a multi-step process involving the reaction of isophthalic acid with phthalic anhydride, followed by nitration and amination reactions. The synthesis of BNIPDI is a complex process that requires careful control of reaction conditions to obtain the desired product.

Scientific Research Applications

BNIPDI has been extensively studied for its potential use in drug discovery. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. BNIPDI has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-N,3-N-bis(5-nitro-1,3-dioxoisoindol-2-yl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H12N6O10/c31-19(25-27-21(33)15-6-4-13(29(37)38)9-17(15)23(27)35)11-2-1-3-12(8-11)20(32)26-28-22(34)16-7-5-14(30(39)40)10-18(16)24(28)36/h1-10H,(H,25,31)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSBLYLWDYJJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)NN4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12N6O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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